molecular formula C19H16N8O2 B2598995 2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034530-29-3

2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Número de catálogo: B2598995
Número CAS: 2034530-29-3
Peso molecular: 388.391
Clave InChI: QLZBQCPJJGXJBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1H-Benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a heterocyclic compound featuring a benzoimidazole core linked via an acetamide bridge to a triazolopyridine scaffold bearing a 3-methyl-1,2,4-oxadiazole substituent. This structural complexity confers unique physicochemical and pharmacological properties. The benzoimidazole moiety is known for its role in DNA intercalation and enzyme inhibition , while the triazolopyridine-oxadiazole system may enhance metabolic stability and binding affinity to biological targets such as kinases or proteases . The acetamide linker facilitates hydrogen bonding interactions, a critical feature for target engagement .

Propiedades

IUPAC Name

2-(benzimidazol-1-yl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2/c1-12-22-19(29-25-12)13-6-7-27-16(8-13)23-24-17(27)9-20-18(28)10-26-11-21-14-4-2-3-5-15(14)26/h2-8,11H,9-10H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZBQCPJJGXJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzimidazole moiety
  • An oxadiazole ring
  • A triazolo-pyridine fragment

This unique combination is hypothesized to contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazoles and oxadiazoles exhibit significant anticancer properties. For instance:

  • A related compound demonstrated an IC50 value of 1.18 ± 0.14 µM against multiple cancer cell lines (HEPG2, MCF7, SW1116, BGC823) .
  • Another study found that benzimidazole derivatives showed inhibition of EGFR and Src pathways with IC50 values ranging from 0.24 µM to 0.96 µM .

These findings suggest that the compound may possess similar anticancer activity due to its structural components.

The proposed mechanisms for the anticancer activity of compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide include:

  • Inhibition of critical kinases involved in cancer progression.
  • Modulation of apoptotic pathways leading to increased cell death in malignant cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on related compounds suggest:

  • High oral bioavailability due to favorable absorption characteristics.
  • Low toxicity profiles in preliminary animal studies .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A benzimidazole derivative was tested in a Phase II trial showing promising results in patients with advanced solid tumors.
  • Case Study 2 : A triazole-based compound demonstrated significant tumor reduction in preclinical models when administered at specific dosages.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing benzimidazole derivatives have been investigated for their potential anticancer properties. Research indicates that modifications to the benzimidazole structure can enhance lipophilicity and improve the ability to penetrate lipid membranes, thereby increasing efficacy against cancer cells. For instance, studies have shown that certain derivatives exhibit IC₅₀ values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Effects :
    • The compound has been tested for antibacterial and antifungal activities. A study revealed that derivatives of benzimidazole exhibited moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, while some compounds showed promising antifungal activity against Aspergillus niger and Candida albicans . The structure-activity relationship (SAR) indicates that specific substitutions can significantly enhance bioactivity.
  • Neuroprotective Properties :
    • Recent investigations have highlighted the neuroprotective potential of benzimidazole derivatives. These compounds are being studied for their ability to mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's. The neuroprotective mechanisms may involve anti-inflammatory pathways and modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole or triazole rings can lead to significant differences in potency and selectivity. For example:

  • Alkyl Chain Length : Studies suggest that increasing the length of alkyl chains attached to the nitrogen atoms can enhance anticancer activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and interaction with biological targets.

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of 2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide and evaluated their anticancer effects on MDA-MB-231 breast cancer cells. The results indicated that specific modifications led to enhanced antiproliferative activity compared to parent compounds .
  • Antimicrobial Screening :
    • Another research project screened multiple derivatives against common bacterial strains using the agar disk diffusion method. Results showed that certain compounds exhibited significant zones of inhibition against Staphylococcus aureus, indicating potential for development as new antimicrobial agents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound belongs to a broader class of benzoimidazole-acetamide derivatives. Below is a comparative analysis of its structural and functional attributes relative to analogues:

Compound Core Structure Key Substituents Synthetic Route Notable Data
Target Compound Benzoimidazole + Triazolopyridine 3-Methyl-1,2,4-oxadiazole at position 7 of triazolopyridine Likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation Melting point, NMR, and elemental analysis data not explicitly provided in evidence.
9f () Benzoimidazole + Triazole + Thiazole 3-Methoxyphenyl-thiazole at acetamide terminus Click chemistry (CuAAC) for triazole; Suzuki coupling for thiazole m.p. 189–191°C; $ ^1H $ NMR (DMSO-d6): δ 8.21 (s, 1H), 7.85 (d, 2H); Anal: C 62.50%, H 4.32%, N 18.28%
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3-yl)acetamides () Benzoimidazole + Pyrazole Pyrazole at acetamide terminus; variable substituents (e.g., triazole, tetrazole) EDCI/HOBt-mediated coupling of 2-(pyrazolyl)acetic acid with benzimidazole amines m.p. 210–215°C (Compound 30); $ ^1H $ NMR (DMSO-d6): δ 12.5 (s, 1H, NH), 7.6–7.2 (m, aromatic)
Pyrazole-Carboxaldehyde Derivatives () Benzoimidazole + Pyrazole Pyrazole-4-carboxaldehyde condensed with o-phenylenediamines Condensation reactions under acidic conditions IR spectra: 1650 cm$ ^{-1 }$ (C=N stretch); $ ^{13}C $ NMR: 148 ppm (C=N)
2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]imidazol-2-yl)pyrazolyl)acetamide Derivatives () Benzoimidazole + Pyrazole + Thiadiazole Methylthio and phenyl groups on pyrazole; thiadiazole/thiophene derivatives Nucleophilic substitution and cyclization reactions Reactivity with hydrazine, thiourea, and malononitrile to form diverse heterocycles

Functional and Pharmacological Insights

  • Metabolic Stability : The triazolopyridine-oxadiazole system may confer higher stability compared to thiazole-containing analogues (e.g., 9f), as oxadiazoles resist oxidative metabolism .
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step protocols, including cyclization for oxadiazole formation and CuAAC for triazolopyridine assembly, contrasting with simpler EDCI-mediated couplings in pyrazole derivatives .

Challenges and Innovations

  • Structural Characterization : Unlike analogues in and , the target compound lacks reported spectral data, necessitating further validation via $ ^1H $/$ ^{13}C $ NMR and X-ray crystallography (using SHELX programs as in ).
  • Biological Screening : While 9f and pyrazole derivatives () show docking poses indicative of target engagement (e.g., α-glucosidase inhibition ), the target compound’s pharmacological profile remains unexplored.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis should prioritize modular assembly of its heterocyclic cores (benzimidazole, triazolo-pyridine, and oxadiazole). A stepwise approach is recommended:

  • Benzimidazole formation : Condensation of o-phenylenediamine derivatives with carbonyl equivalents under acidic conditions (e.g., HCl/acetic acid) .
  • Triazolo-pyridine synthesis : Cyclocondensation of hydrazine derivatives with pyridine precursors, followed by oxidation to form the triazole ring .
  • Oxadiazole installation : Use nitrile oxide cycloaddition or reaction of amidoximes with acyl chlorides . Note: Monitor intermediates via TLC/HPLC and optimize reaction times to avoid side products like over-oxidized species .

Q. Which spectroscopic techniques are critical for structural validation?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks for imidazole (δ 7.5–8.5 ppm), triazole (δ 8.0–9.0 ppm), and oxadiazole (δ 2.5–3.5 ppm for methyl groups) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of acetamide moiety).
  • IR : Identify C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) . Cross-validate with XRD if crystalline derivatives are obtainable .

Q. What are common pitfalls in purifying this compound?

Challenges include:

  • Low solubility : Use DMF/DMSO as solvents for column chromatography; avoid prolonged exposure to prevent decomposition .
  • Hydrolytic instability of oxadiazole : Perform reactions under anhydrous conditions and store products at low temperatures .
  • Byproduct formation : Employ gradient elution in HPLC with C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields?

Apply DoE to variables like temperature, catalyst loading, and solvent polarity:

  • Factors : Test temperature (60–120°C), equivalents of coupling agents (1.2–2.0 eq), and solvent systems (DMF vs. THF) .
  • Response surface modeling : Use software (e.g., JMP, Minitab) to identify interactions. For example, high temperatures in DMF may accelerate cyclization but increase degradation risks .
  • Validation : Confirm optimal conditions with triplicate runs (RSD <5%).

Q. What computational strategies predict biological target interactions?

Combine:

  • Molecular docking (AutoDock/Vina) : Screen against kinases or GPCRs, leveraging the triazole-oxadiazole motif’s hydrogen-bonding capacity .
  • MD simulations (GROMACS) : Assess binding stability (≥50 ns trajectories) and calculate binding free energies (MM/PBSA) .
  • ADMET prediction (SwissADME) : Evaluate logP (target <5), CYP450 inhibition, and bioavailability .

Q. How to resolve contradictions in biological activity data?

If inconsistent results arise (e.g., variable IC₅₀ values in kinase assays):

  • Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Control for off-target effects : Include negative controls (e.g., compound with inert substituents) and validate via siRNA knockdown .
  • Analyze stereochemical purity : Chiral HPLC to rule out enantiomer-driven discrepancies .

Q. What strategies enhance selectivity in SAR studies?

To refine target specificity:

  • Bioisosteric replacement : Swap oxadiazole with 1,2,4-triazole to modulate electron-withdrawing effects .
  • Substituent scanning : Introduce halogens (F, Cl) at benzimidazole C-5 to probe hydrophobic pockets .
  • Proteome-wide profiling : Use chemical proteomics (e.g., kinobeads) to identify off-target binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.